Fmoc-Phe(4-Cl)-OH

Descripción

The exact mass of the compound Fmoc-4-chloro-L-phenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

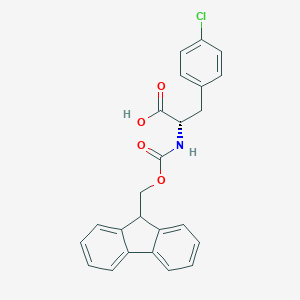

IUPAC Name |

(2S)-3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPNKLNINBUUOM-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370322 |

Source

|

| Record name | (s)-n-fmoc-4-chlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175453-08-4 |

Source

|

| Record name | (s)-n-fmoc-4-chlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Phe(4-Cl)-OH for Researchers and Drug Development Professionals

Fmoc-Phe(4-Cl)-OH, or N-α-Fmoc-4-chloro-L-phenylalanine, is a specialized amino acid derivative crucial for the synthesis of peptides with unique biological activities. This guide provides a comprehensive overview of its chemical properties, applications, and the methodologies for its use in solid-phase peptide synthesis (SPPS), tailored for researchers, scientists, and professionals in drug development. The incorporation of a chlorine atom onto the phenyl ring of phenylalanine offers a strategic modification to probe and modulate peptide-protein interactions, enhance biological stability, and develop novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a white to off-white powder.[1] Its key identifiers and physical properties are summarized in the table below, providing a foundational understanding of this compound for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 175453-08-4 | [2] |

| Molecular Formula | C₂₄H₂₀ClNO₄ | [2] |

| Molecular Weight | 421.87 g/mol | [2] |

| Melting Point | 138 °C | [1] |

| Appearance | White to off-white powder | [1] |

| Storage Temperature | 2-8°C | [2] |

| Solubility | Soluble in many organic solvents such as dichloromethane, dimethyl sulfoxide, and N,N-dimethylformamide. | [3] |

Synthesis of this compound

General Experimental Protocol for Fmoc-Protection of 4-chloro-L-phenylalanine:

-

Dissolution: 4-chloro-L-phenylalanine is dissolved in an aqueous solution of a weak base, such as 10% sodium carbonate or sodium bicarbonate, to deprotonate the amino group and increase its nucleophilicity. A co-solvent like 1,4-dioxane may be used to aid solubility.

-

Addition of Fmoc Reagent: A solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a solvent like dioxane is added dropwise to the amino acid solution at a reduced temperature (e.g., 0°C) with vigorous stirring.

-

Reaction: The reaction mixture is stirred for several hours, often allowing it to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is typically diluted with water and washed with a non-polar organic solvent, like diethyl ether, to remove unreacted Fmoc reagent and byproducts.

-

Acidification and Isolation: The aqueous layer is then acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 2. This protonates the carboxylic acid, causing the Fmoc-protected amino acid to precipitate out of the solution.

-

Purification: The precipitated product is collected by vacuum filtration, washed with cold water to remove inorganic salts, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: Workflow for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[3][4] This methodology allows for the stepwise assembly of a peptide chain on a solid support (resin).

Standard SPPS Cycle using this compound:

A typical SPPS cycle involves a series of deprotection, washing, coupling, and washing steps.

| Step | Reagents and Solvents | Purpose |

| 1. Resin Swelling | N,N-Dimethylformamide (DMF) | To allow the resin to expand, making the reactive sites accessible. |

| 2. Fmoc Deprotection | 20% Piperidine in DMF | To remove the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction. |

| 3. Washing | DMF, Dichloromethane (DCM) | To remove excess piperidine and the Fmoc-adduct. |

| 4. Amino Acid Coupling | This compound, Coupling Reagent (e.g., HBTU, HATU), Base (e.g., DIPEA) in DMF | To activate the carboxylic acid of this compound and facilitate the formation of a peptide bond with the free amine on the resin. |

| 5. Washing | DMF, DCM | To remove excess reagents and byproducts from the coupling reaction. |

This cycle is repeated for each amino acid in the desired peptide sequence.

Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.

Biological Significance of Peptides Containing 4-Chlorophenylalanine

The incorporation of 4-chlorophenylalanine into peptides can significantly influence their biological activity. The chlorine atom can alter the peptide's conformation, hydrophobicity, and electronic properties, which in turn can affect its binding affinity to receptors and enzymes, as well as its metabolic stability.

A notable application of 4-chlorophenylalanine is in the study of the serotonergic system. p-Chlorophenylalanine (p-Cl-Phe) is an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[5] By incorporating 4-chlorophenylalanine into peptides that target components of the serotonergic system, researchers can develop potent and specific pharmacological tools.

Caption: The inhibitory effect of p-chlorophenylalanine on the serotonin synthesis pathway.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following table summarizes key safety information. It is recommended to consult the full Safety Data Sheet (SDS) before use.

| Hazard Category | Information |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, type N95 (US) or type P1 (EN143) respirator filter.[1] |

| Hazard Codes | Xi: Irritant.[1] |

| Safety Phrases | S24/25: Avoid contact with skin and eyes.[1] |

| Storage Class | 13 - Non Combustible Solids.[2] |

| WGK (Water Hazard Class) Germany | 3.[2] |

Conclusion

This compound is a valuable tool for peptide chemists and drug discovery scientists. Its unique properties allow for the creation of peptides with modified characteristics, offering opportunities to enhance therapeutic potential and to probe biological systems with greater precision. A thorough understanding of its chemical properties, synthesis, and application in SPPS, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

Unveiling the Chemical Landscape of Fmoc-Phe(4-Cl)-OH: A Technical Guide for Advanced Research

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the chemical properties, structure, and utility of N-α-Fmoc-4-chloro-L-phenylalanine (Fmoc-Phe(4-Cl)-OH). This document provides an in-depth analysis of the compound's characteristics, standardized experimental protocols for its application in solid-phase peptide synthesis (SPPS), and an exploration of the biological significance of incorporating 4-chlorophenylalanine into peptide structures.

Core Chemical and Physical Properties

This compound is a synthetically modified amino acid derivative that serves as a crucial building block in the assembly of peptides and peptidomimetics. The presence of a chlorine atom on the phenyl ring of phenylalanine introduces unique steric and electronic properties, which can significantly influence the conformation, stability, and biological activity of the resulting peptide. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols.

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₂₄H₂₀ClNO₄ | [1] |

| Molecular Weight | 421.87 g/mol | [1] |

| CAS Number | 175453-08-4 | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | ≥150°C | [2] |

| Solubility | Clearly soluble in N,N-dimethylformamide (DMF) (1 mmol in 2 mL) | [2] |

| Purity | ≥98% (HPLC) | [1][2] |

| Optical Rotation | -30° ± 3° (c=1, DMF) | [2] |

Structural Representation

The chemical structure of this compound is fundamental to understanding its reactivity and incorporation into peptide chains. The standard representations are provided below.

| Identifier | String |

| SMILES | O=C(O)--INVALID-LINK--NC(=O)OCC2c3ccccc3-c4ccccc24 |

| InChI | 1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 |

Spectroscopic Data

While detailed peak assignments for this compound are not extensively published, the expected spectroscopic characteristics can be inferred from the known spectra of similar compounds, such as Fmoc-Phe-OH.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorenyl and chlorophenyl groups, as well as the α- and β-protons of the amino acid backbone.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the molecule.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H, C=O (carbonyl), and C-Cl bonds, as well as aromatic C-H stretching and bending vibrations. An ATR-IR spectrum for the parent compound, Fmoc-Phe-OH, is available for comparison.[3]

Experimental Protocols

The following section provides detailed methodologies for the key experimental procedures involving this compound, from its incorporation into a peptide chain to the final cleavage and deprotection.

Solid-Phase Peptide Synthesis (SPPS) - Amino Acid Coupling

This protocol outlines the manual coupling of this compound onto a solid support resin (e.g., Rink Amide resin) that has a free amino group.[4][5]

Workflow for Amino Acid Coupling

References

Synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-chloro-L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-chloro-L-phenylalanine (Fmoc-4-chloro-L-phenylalanine), a critical building block in solid-phase peptide synthesis (SPPS) and drug discovery. This document outlines the chemical properties, a detailed experimental protocol for its preparation, and relevant safety information. The inclusion of the 4-chloro substituent on the phenyl ring can influence the electronic properties, hydrophobicity, and biological activity of peptides, making this derivative a valuable tool for medicinal chemists.

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, favored for its base-lability which allows for mild deprotection conditions, orthogonal to acid-labile side-chain protecting groups. Fmoc-4-chloro-L-phenylalanine is a non-natural amino acid derivative that, when incorporated into peptides, can confer unique properties. The chlorine atom can alter the conformation and binding affinity of peptides to their biological targets and can serve as a handle for further chemical modification.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-4-chloro-L-phenylalanine is presented in Table 1. This data is essential for reaction planning, characterization, and quality control.

Table 1: Physicochemical Data of Fmoc-4-chloro-L-phenylalanine

| Property | Value |

| CAS Number | 175453-08-4 |

| Molecular Formula | C₂₄H₂₀ClNO₄ |

| Molecular Weight | 421.87 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 138 - 200 °C (Note: Reported ranges vary) |

| Optical Rotation | [α]²⁰/D -31° ± 3° (c=1 in DMF) |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and CH₂Cl₂ |

Synthesis of Fmoc-4-chloro-L-phenylalanine

The synthesis of Fmoc-4-chloro-L-phenylalanine is typically achieved through the reaction of 4-chloro-L-phenylalanine with an activated Fmoc reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. This method, a variation of the Schotten-Baumann reaction, is widely used for the N-protection of amino acids.

Reaction Scheme

Caption: General reaction for the Fmoc protection of 4-chloro-L-phenylalanine.

Experimental Protocol

This protocol is a representative procedure based on established methods for the Fmoc protection of amino acids.

Materials:

-

4-chloro-L-phenylalanine

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution of Amino Acid: In a round-bottom flask, dissolve 4-chloro-L-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate. Stir the mixture at room temperature until the amino acid is completely dissolved.

-

Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane. Add this solution dropwise to the amino acid solution over a period of 30-60 minutes while stirring vigorously.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight (12-18 hours).

-

Work-up and a.cidification: After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate to remove any unreacted Fmoc-OSu and byproducts. Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of 1 M HCl. A white precipitate of the product should form.

-

Isolation and a.nd Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-chloro-L-phenylalanine.

-

Drying: Dry the purified product under vacuum.

Expected Yield and Characterization

While a specific yield for this exact reaction is not widely published, typical yields for Fmoc-protection of amino acids range from 80-95%. The final product should be characterized by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To verify the molecular weight.

-

Melting Point Analysis: To assess purity.

-

Optical Rotation: To confirm the stereochemical integrity.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis of Fmoc-4-chloro-L-phenylalanine.

Safety and Handling

-

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

-

The reaction should be performed in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis for detailed hazard information and handling procedures.

Conclusion

The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-chloro-L-phenylalanine is a straightforward and high-yielding process that utilizes standard methodologies in peptide chemistry. This valuable building block enables the exploration of structure-activity relationships in peptide-based drug discovery by allowing for the introduction of a chlorinated phenylalanine residue. The protocol and data provided in this guide serve as a valuable resource for researchers in the field.

A Comprehensive Technical Guide to Fmoc-Phe(4-Cl)-OH for Researchers and Drug Development Professionals

Introduction

Fmoc-Phe(4-Cl)-OH, with the CAS number 175453-08-4, is a chemically modified amino acid derivative that serves as a fundamental building block in the field of peptide chemistry. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a thorough overview of its properties, applications, and the underlying scientific principles of its use. The strategic incorporation of 4-chlorophenylalanine into peptide sequences allows for the fine-tuning of their biological activity, stability, and receptor interaction, making it a valuable tool in the design of novel therapeutics and research probes.

Physicochemical and Safety Data

Accurate characterization of this compound is paramount for its effective application. The following tables summarize its key physicochemical properties and safety information, compiled from various chemical suppliers and databases.[1][2][3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 175453-08-4 |

| Molecular Formula | C₂₄H₂₀ClNO₄ |

| Molecular Weight | 421.87 g/mol [4] |

| Appearance | White to off-white powder[2][4] |

| Purity | ≥98% (HPLC)[2][4] |

| Melting Point | ≥150°C[4] |

| Optical Rotation | -30° ± 3° (c=1, DMF)[4] |

| Solubility | Soluble in DMF (1 mmol in 2 mL) and other organic solvents like methylene chloride and dimethyl sulfoxide.[4][5] |

Table 2: Safety and Storage Information for this compound

| Category | Information |

| Storage Temperature | 2-8°C[1] |

| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Type N95 (US) respirator[1] |

| Hazard Codes | Xi (Irritant)[1] |

| Safety Phrases | S24/25 (Avoid contact with skin and eyes)[1] |

Core Application: Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. The Fmoc protecting group on the α-amino group allows for its temporary masking during the coupling of the carboxylic acid group to the free amine of the growing peptide chain, which is anchored to a solid resin support.

The workflow for incorporating an Fmoc-protected amino acid, such as this compound, into a peptide sequence involves a cyclical process of deprotection and coupling.

References

The Strategic Incorporation of Halogenated Phenylalanine in Peptide Drug Design: A Technical Guide

Introduction: The modification of peptides with non-canonical amino acids is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological profiles. Among these modifications, the introduction of halogenated phenylalanine residues (X-Phe) has emerged as a powerful strategy to enhance peptide stability, modulate receptor affinity, and improve overall therapeutic potential. The unique physicochemical properties of halogens—ranging from the highly electronegative fluorine to the large, polarizable iodine—offer a versatile toolkit for peptide chemists. This technical guide provides an in-depth review of the synthesis, properties, and applications of halogenated phenylalanine-containing peptides, supported by quantitative data, detailed experimental protocols, and workflow visualizations for researchers, scientists, and drug development professionals.

Physicochemical and Biological Impact of Phenylalanine Halogenation

The introduction of halogens onto the phenyl ring of phenylalanine profoundly alters its electronic and steric properties, which in turn influences the peptide's structure, function, and metabolic fate.[1][2] This modification is a key tool for rationally designing peptides with improved drug-like characteristics.[3][4]

Key Physicochemical Effects:

-

Hydrophobicity (Lipophilicity): Halogenation generally increases the hydrophobicity of the phenylalanine side chain. This effect is correlated with the size and polarizability of the halogen atom, following the general trend I > Br > Cl > F.[5][6] Increased lipophilicity can enhance membrane permeability and cell penetration but must be carefully balanced to avoid issues with solubility.[7]

-

Electronic Properties and pKa: The high electronegativity of halogens, particularly fluorine, can modulate the acidity (pKa) and basicity of the amino acid and influence non-covalent interactions like cation-π and π-π stacking.[8][9] The electron-withdrawing nature of the halogen atom can alter the electrostatic potential of the aromatic ring.[5]

-

Conformation and Halogen Bonding: Halogens (Cl, Br, I) can act as halogen bond donors, forming non-covalent interactions with electron-donating atoms like oxygen or nitrogen.[10][11] This interaction is directional and can be exploited to stabilize specific peptide conformations, such as β-hairpins, with a strength comparable to hydrogen bonds.[10][12]

Key Biological Effects:

-

Enhanced Proteolytic Stability: Incorporating halogenated phenylalanine, especially fluorinated variants, can significantly increase a peptide's resistance to enzymatic degradation.[1] The steric and electronic hindrance can disrupt the recognition and cleavage by proteases like chymotrypsin, which typically target aromatic residues.[13]

-

Modulated Binding Affinity: Changes in hydrophobicity, conformation, and electronic interactions directly impact how a peptide binds to its biological target.[12] Halogenation can either increase or decrease binding affinity (Kd) or inhibitory concentration (IC50), depending on the specific interactions within the receptor's binding pocket.[9][14]

-

Altered Biological Activity: By influencing stability and affinity, halogenation serves as a critical tool for tuning the overall biological activity of peptides, from antimicrobial agents to receptor antagonists.[2][15]

Quantitative Data on Halogenated Phenylalanine Peptides

Summarizing quantitative data allows for direct comparison of the effects of different halogen substitutions. The following tables compile data from literature on hydrophobicity and proteolytic stability.

Table 1: Physicochemical Properties of Halogenated Phenylalanine Derivatives

This table presents hydrophobicity data for various halogenated phenylalanine derivatives incorporated into the amyloidogenic peptide NFGAIL. Hydrophobicity is represented by both the experimentally determined Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) retention time (tR) and the calculated M log P value. A longer retention time indicates greater hydrophobicity.

| Amino Acid Derivative | Halogenation Pattern | RP-HPLC Retention Time (tR, min)[5] | M log P (Calculated)[5] | van der Waals Volume (ų)[5] |

| Phe | None | 14.38 | -1.339 | 135.5 |

| [4F]Phe | Mono-fluoro (para) | 15.44 | -1.026 | 139.7 |

| [3,5F₂]Phe | Di-fluoro (meta) | 16.15 | -0.713 | 143.9 |

| [2,3,5,6F₄]Phe | Tetra-fluoro | 15.81 | -0.293 | 152.3 |

| [F₅]Phe | Penta-fluoro | 18.57 | 0.435 | 156.5 |

| [F₄, 4I]Phe | Tetra-fluoro, Mono-iodo | 19.99 | 0.846 | 171.7 |

Table 2: Effect of Fluorination on Proteolytic Stability of a Model Peptide

This table shows the enhanced stability of a model peptide against the protease α-chymotrypsin when native phenylalanine is replaced with 2-fluorophenylalanine.

| Peptide Sequence | Modification | Enzyme | Incubation Time (hours) | % Peptide Remaining[13] |

| Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH₂ | Native Phenylalanine | α-Chymotrypsin | 2 | ~5% |

| Ac-Ala-Ala-Pro-Phe(2-F) -Ala-Ala-NH₂ | 2-Fluorophenylalanine | α-Chymotrypsin | 2 | >80% |

Experimental Protocols

Detailed and reproducible protocols are essential for research and development. The following sections provide methodologies for the synthesis and evaluation of peptides containing halogenated phenylalanine.

Protocol for Fmoc-SPPS of a Halogenated Phenylalanine-Containing Peptide

This protocol describes the manual solid-phase peptide synthesis (SPPS) of a generic peptide using Fmoc/tBu chemistry, the most common method for peptide production.[2][16]

Materials:

-

Resin: Rink Amide or Wang resin (pre-loaded or for manual loading).

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

-

Amino Acids: Fmoc-protected amino acids, including the desired Fmoc-X-Phe-OH derivative. Side chains are protected with acid-labile groups (e.g., tBu, Boc, Trt).

-

Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU.

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

-

Precipitation Solvent: Cold diethyl ether.

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel. If starting with a non-preloaded resin, perform the initial loading of the C-terminal amino acid according to standard protocols.[16]

-

Fmoc Deprotection:

-

Drain the DMF. Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes, drain, and repeat the treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[10]

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next amino acid (e.g., Fmoc-X-Phe-OH, 3 equivalents relative to resin loading) by dissolving it with the coupling reagent (e.g., HBTU, 2.9 eq.) and DIPEA (6 eq.) in a minimal amount of DMF.[10]

-

Allow the mixture to stand for 2 minutes.

-

Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

-

Monitor coupling completion using a qualitative ninhydrin test. If the test is positive (blue beads), indicating incomplete reaction, repeat the coupling step.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[17]

-

Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups.

-

Filter to separate the resin and collect the TFA filtrate containing the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using preparative RP-HPLC.

-

Confirm the identity and purity by analytical HPLC and mass spectrometry.

-

Protocol for In Vitro Proteolytic Stability Assay

This protocol uses RP-HPLC to quantify the degradation of a peptide over time when exposed to a protease or serum.[17][18]

Materials:

-

Peptide stock solution (e.g., 1 mg/mL in water or buffer).

-

Enzyme: Protease solution (e.g., α-chymotrypsin at 1 µg/mL) or serum (e.g., human or mouse serum).

-

Incubation Buffer: Phosphate-buffered saline (PBS) or Tris buffer at physiological pH (7.4).

-

Quenching Solution: 10% TFA or Acetonitrile (ACN) with 0.1% TFA.

-

RP-HPLC system with a C18 column.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, mix the peptide stock solution with the incubation buffer to a final concentration (e.g., 100 µM). Pre-warm the solution to 37°C.

-

Initiate Reaction: Add the enzyme solution or serum to the peptide solution to start the degradation reaction. The final enzyme/serum concentration should be optimized based on the peptide's expected stability.

-

Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quench Reaction: Immediately mix the aliquot with an equal volume of quenching solution to stop the enzymatic activity.

-

HPLC Analysis:

-

Analyze each quenched sample by RP-HPLC. Use a gradient of water/ACN (both containing 0.1% TFA) to separate the intact peptide from its degradation products.

-

Monitor the absorbance at a suitable wavelength (e.g., 220 nm or 280 nm).

-

-

Data Analysis:

-

Determine the peak area of the intact peptide at each time point.

-

Normalize the peak area at each time point to the area at t=0.

-

Plot the percentage of remaining peptide versus time.

-

Calculate the peptide's half-life (t1/2) by fitting the data to a first-order decay curve.

-

Visualizing Workflows and Signaling Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships.

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of a halogenated peptide to its comprehensive evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. peptide.com [peptide.com]

- 4. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analytical methods for the investigation of enzyme‐catalyzed degradation of polyethylene terephthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. researchgate.net [researchgate.net]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. polarispeptides.com [polarispeptides.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Potent antitumor effects of cell-penetrating peptides targeting STAT3 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fmoc Protecting Group Chemistry and Mechanism

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and reliable assembly of complex peptide chains.[1][2] Its widespread adoption is due to its unique base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][3] This technical guide provides a comprehensive overview of the chemistry, mechanisms, and practical applications of the Fmoc group in peptide synthesis.

The Chemistry of the Fmoc Group

The Fmoc group is a carbamate-based protecting group introduced by Carpino and Han in 1972.[4] It is prized for its stability towards acids and hydrolysis, while being readily cleaved by mild bases, most commonly secondary amines like piperidine.[5] This orthogonality is crucial in SPPS, as it allows for the selective deprotection of the N-terminal α-amino group without disturbing the acid-labile protecting groups on the amino acid side chains or the linkage of the peptide to the resin.[3][5]

A key feature of the Fmoc group is the fluorenyl moiety, which possesses a strong UV absorbance. This property is exploited for the real-time monitoring of the deprotection step during SPPS.[1][6]

Mechanism of Fmoc Protection

The Fmoc group is typically introduced to the α-amino group of an amino acid through a reaction with either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1] The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[7] A secondary amine, typically piperidine, acts as a base to abstract the acidic proton at the C9 position of the fluorenyl ring.[1][5] This deprotonation is the rate-determining step and leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the peptide chain after decarboxylation.[3][8] The highly reactive DBF is then trapped by a second molecule of piperidine to form a stable adduct, which drives the reaction to completion.[3][5]

Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the most common approach in modern SPPS.[1] The synthesis involves a cyclical process of deprotection, washing, coupling, and washing.

Quantitative Data

Kinetics of Fmoc Deprotection

The rate of Fmoc deprotection is influenced by the base, its concentration, and the solvent. Piperidine is the most common base used, typically at a concentration of 20% in N,N-dimethylformamide (DMF).[5]

| Base/Reagent | Concentration (% v/v in DMF) | Time for >99% Deprotection (Fmoc-Val-OH) | Reference(s) |

| Piperidine | 1% | > 5 minutes | [9] |

| Piperidine | 2% | ~ 5 minutes | [9] |

| Piperidine | 5% | < 3 minutes | [9][10] |

| Piperidine | 20% | < 3 minutes | [9][10] |

| 4-Methylpiperidine | 20% | Similar to 20% Piperidine | [11] |

| Piperazine | 5% | ~ 11 minutes | [8] |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% (+ 5% Piperazine) | Faster than 20% Piperidine | [8] |

Common Side Reactions in Fmoc-SPPS

Several side reactions can occur during Fmoc-based SPPS, potentially impacting the yield and purity of the final peptide.

| Side Reaction | Sequence Predisposition | Conditions Favoring the Reaction | Extent of Side Reaction | Reference(s) |

| Aspartimide Formation | -Asp-Gly-, -Asp-Asn-, -Asp-Ser-, -Asp-Cys- | Prolonged exposure to piperidine | Can be significant, up to 44% in sensitive sequences.[12] | [6][12][13] |

| Diketopiperazine (DKP) Formation | Proline or Glycine at the C-terminus (second or third residue) | Base-catalyzed intramolecular cyclization | Can lead to significant yield loss, up to 50% in some cases.[14] | [2][14][15][16] |

| Racemization | Cysteine, Histidine, Serine | High temperatures, prolonged activation times, strong bases | Typically <0.4% per cycle, but can be higher for sensitive residues.[17] | [17][18][19][20] |

Experimental Protocols

Protocol 1: Fmoc Protection of an Amino Acid (Solution-Phase)

This protocol describes a general procedure for the Fmoc protection of an amino acid using Fmoc-OSu.

Materials:

-

Amino acid (1.0 eq)

-

Sodium bicarbonate (2.0 eq)

-

1,4-Dioxane

-

Water

-

Fmoc-OSu (1.05 eq)

-

Diethyl ether

-

1 M HCl

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

-

Cool the solution to 0°C in an ice bath.

-

Dissolve Fmoc-OSu in 1,4-dioxane and add it dropwise to the amino acid solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2 with 1 M HCl while cooling in an ice bath.

-

Extract the product with ethyl acetate or dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude Fmoc-amino acid.

-

Purify the product by recrystallization or column chromatography.[21]

Protocol 2: Solid-Phase Fmoc Deprotection

This is a standard protocol for removing the Fmoc group from a peptide-resin in an SPPS workflow.[5][22]

Materials:

-

Fmoc-peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in DMF (prepare fresh daily)

-

DMF (peptide synthesis grade)

-

Reaction vessel with a sintered glass filter

Procedure:

-

Swell the Fmoc-peptide-resin in DMF for 30-60 minutes.

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 5-20 minutes. A common procedure is a 2-minute treatment followed by draining and a second 5-10 minute treatment.[22][23]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

A small sample of the resin can be taken for a Kaiser test to confirm the presence of a free primary amine.[24]

Protocol 3: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry

This protocol allows for the quantitative monitoring of Fmoc deprotection by measuring the UV absorbance of the dibenzofulvene-piperidine adduct.[4]

Materials:

-

Effluent from the Fmoc deprotection step

-

DMF (for dilution)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Collect the filtrate from the deprotection step.

-

Dilute a known volume of the filtrate with a known volume of DMF to bring the absorbance into the linear range of the spectrophotometer.

-

Measure the absorbance of the diluted solution at approximately 301 nm, using DMF as a blank.[4][25]

-

Calculate the amount of Fmoc group removed using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the dibenzofulvene-piperidine adduct (typically ~7800 M⁻¹cm⁻¹), b is the path length of the cuvette (usually 1 cm), and c is the concentration.[25]

Protocol 4: Cleavage of a Peptide from Wang Resin

This protocol describes the final step of SPPS, where the completed peptide is cleaved from the solid support and side-chain protecting groups are removed.[3][26]

Materials:

-

Peptide-bound Wang resin (dried)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Reaction vessel

-

Centrifuge

Procedure:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.[3]

-

Filter the cleavage solution containing the peptide into a collection tube.

-

Wash the resin with fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

-

Centrifuge the suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide synthesis. Its unique chemical properties, particularly its base lability, provide a mild and orthogonal protection strategy that has enabled the routine synthesis of complex and sensitive peptides.[1] A thorough understanding of the chemistry and mechanisms of the Fmoc group, as well as potential side reactions, is crucial for researchers to optimize synthesis protocols and obtain high-purity peptides for a wide range of applications in research, diagnostics, and therapeutics.

References

- 1. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. redalyc.org [redalyc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. chem.uci.edu [chem.uci.edu]

- 23. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 25. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]

- 26. peptide.com [peptide.com]

Spectroscopic Analysis of Fmoc-Phe(4-Cl)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-4-chloro-L-phenylalanine (Fmoc-Phe(4-Cl)-OH) is a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of a halogenated phenylalanine residue can significantly influence the conformation, biological activity, and metabolic stability of peptides. Accurate spectroscopic characterization of this raw material is paramount to ensure its identity and purity, which are critical for the successful synthesis of high-quality peptides for research and pharmaceutical applications. This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Chemical Properties

| Property | Value |

| IUPAC Name | (2S)-3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Molecular Formula | C₂₄H₂₀ClNO₄ |

| Molecular Weight | 421.87 g/mol |

| CAS Number | 175453-08-4 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the expected chemical shifts for the ¹H and ¹³C nuclei in this compound, based on data for Fmoc-Phe-OH and the anticipated effects of the 4-chloro substituent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Notes |

| ~7.77 | d | 2H | Fmoc H4, H5 | Aromatic protons of the fluorenyl group. |

| ~7.59 | d | 2H | Fmoc H1, H8 | Aromatic protons of the fluorenyl group. |

| ~7.40 | t | 2H | Fmoc H3, H6 | Aromatic protons of the fluorenyl group. |

| ~7.31 | t | 2H | Fmoc H2, H7 | Aromatic protons of the fluorenyl group. |

| ~7.28 | d | 2H | Phe H2', H6' | Aromatic protons of the 4-chlorophenyl ring. Expected to be slightly downfield compared to unsubstituted Phe. |

| ~7.10 | d | 2H | Phe H3', H5' | Aromatic protons of the 4-chlorophenyl ring. Expected to be slightly downfield compared to unsubstituted Phe. |

| ~5.20 | d | 1H | NH | Amide proton. |

| ~4.70 | q | 1H | α-CH | Alpha-proton of the amino acid. |

| ~4.40 | d | 2H | Fmoc CH₂ | Methylene protons of the Fmoc group. |

| ~4.22 | t | 1H | Fmoc H9 | Methine proton of the fluorenyl group. |

| ~3.20 | m | 2H | β-CH₂ | Beta-protons of the amino acid. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~175.0 | C=O (acid) | Carboxylic acid carbon. |

| ~156.0 | C=O (urethane) | Urethane carbonyl carbon of the Fmoc group. |

| ~143.8 | Fmoc C4a, C4b | Quaternary carbons of the fluorenyl group. |

| ~141.3 | Fmoc C8a, C9a | Quaternary carbons of the fluorenyl group. |

| ~135.5 | Phe C1' | Quaternary carbon of the 4-chlorophenyl ring. |

| ~133.0 | Phe C4' | Carbon bearing the chlorine atom. |

| ~130.5 | Phe C2', C6' | Aromatic carbons of the 4-chlorophenyl ring. |

| ~129.0 | Phe C3', C5' | Aromatic carbons of the 4-chlorophenyl ring. |

| ~127.7 | Fmoc C2, C7 | Aromatic carbons of the fluorenyl group. |

| ~127.1 | Fmoc C3, C6 | Aromatic carbons of the fluorenyl group. |

| ~125.0 | Fmoc C1, C8 | Aromatic carbons of the fluorenyl group. |

| ~120.0 | Fmoc C4, C5 | Aromatic carbons of the fluorenyl group. |

| ~67.5 | Fmoc CH₂ | Methylene carbon of the Fmoc group. |

| ~54.0 | α-C | Alpha-carbon of the amino acid. |

| ~47.0 | Fmoc C9 | Methine carbon of the fluorenyl group. |

| ~38.0 | β-C | Beta-carbon of the amino acid. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are presented below.

Table 3: Predicted IR Spectral Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3300 | Medium | N-H stretch (amide) |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1715 | Strong | C=O stretch (carboxylic acid and urethane) |

| ~1530 | Strong | N-H bend and C-N stretch (amide II) |

| ~1450, ~1480 | Medium | Aromatic C=C stretch |

| ~1230 | Medium | C-O stretch |

| ~1100 | Medium | C-Cl stretch |

| ~740, ~760 | Strong | Aromatic C-H out-of-plane bend |

Experimental Protocols

The following are general methodologies for acquiring NMR and IR spectra of Fmoc-protected amino acids.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum.

-

Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: General workflow for spectroscopic analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR and IR spectroscopic data for this compound, along with standardized experimental protocols for data acquisition. While the presented data is predictive, it serves as a valuable reference for researchers and quality control professionals in verifying the identity and purity of this important peptide synthesis reagent. It is always recommended to acquire experimental data on the specific batch of material being used and compare it with reference spectra or the predicted data provided herein for confident structural confirmation.

Unnatural Amino Acids in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of unnatural amino acids (UAAs) into peptides represents a transformative strategy in drug discovery and development. By moving beyond the canonical 20 amino acids, researchers can systematically modulate the physicochemical and pharmacological properties of peptides, overcoming their inherent limitations such as poor stability and low bioavailability. This guide provides an in-depth overview of the key features of UAAs, their impact on peptide characteristics, and the methodologies for their integration. Quantitative data on the effects of UAA incorporation are presented, alongside detailed experimental protocols and visual workflows to facilitate practical application in a research and development setting.

Core Features and Advantages of Unnatural Amino Acids

Unnatural amino acids are non-proteinogenic amino acids that can be synthetically produced or found in nature but are not genetically encoded.[1] Their integration into peptide sequences offers a range of advantages stemming from their vast structural diversity.[2][]

Key Features:

-

Structural Diversity : UAAs encompass a wide array of structures, including D-amino acids, N-methylated amino acids, β-amino acids, and those with modified side chains or backbones.[4][5] This diversity allows for fine-tuning of peptide properties.

-

Enhanced Proteolytic Stability : A primary advantage of incorporating UAAs is the increased resistance to enzymatic degradation.[2] Natural peptides are often rapidly cleaved by proteases, limiting their therapeutic potential. The unique structures of UAAs are not recognized by many proteases, thereby extending the peptide's half-life in biological systems.[]

-

Improved Pharmacokinetic Profile : By enhancing stability and modifying properties like lipophilicity and charge, UAAs can significantly improve the overall pharmacokinetic profile of a peptide, including its absorption, distribution, metabolism, and excretion (ADME) properties.[6][7]

-

Conformational Constraint : Certain UAAs can be used to induce or stabilize specific secondary structures, such as helices and turns.[4] This conformational rigidity can lock the peptide into its bioactive conformation, leading to increased binding affinity and selectivity for its target.[8]

-

Increased Binding Affinity and Selectivity : The introduction of novel functional groups and conformational constraints through UAAs can lead to more potent and selective interactions with biological targets.[2]

-

Bio-orthogonality : Some UAAs possess chemically unique functional groups that can be used for specific labeling, imaging, or conjugation, for instance, in the development of antibody-drug conjugates (ADCs).[9][10]

Quantitative Impact of Unnatural Amino Acid Incorporation

The inclusion of UAAs can lead to quantifiable improvements in a peptide's therapeutic properties. The following tables summarize key data from various studies, highlighting the impact of specific UAA modifications.

Table 1: Effect of Unnatural Amino Acids on Antimicrobial Activity (MIC Values)

Minimal Inhibitory Concentration (MIC) is a key measure of an antimicrobial peptide's (AMP) potency. Lower MIC values indicate higher efficacy.

| Peptide | Modification | Target Organism(s) | MIC (μg/mL) - Original | MIC (μg/mL) - Modified | Fold Change | Reference |

| AMP Analog | D-amino acid substitution | Gram-positive & Gram-negative bacteria | Varies | 0.5-2x original | - | [11] |

| E2-35 | Val → Norvaline (Nva), Trp → Tic | Gram-negative bacteria | Lower than modified | Higher than original | - | [12] |

| E2-35 | Val → Norvaline (Nva), Trp → Tic | Gram-positive bacteria | Similar to modified | Similar to original | - | [12] |

| Antimicrobial Peptide | Incorporation of novel bulky, positively charged UAA | Serum protease | - | >3x increase in resistance | N/A | [2] |

Note: Tic = 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Data is compiled from multiple sources and specific conditions may vary.

Table 2: Influence of N-Methylation on Receptor Binding and Cell Permeability

N-methylation is a common UAA modification used to enhance proteolytic stability and cell permeability.

| Peptide Class | Target/Assay | Modification | IC50/EC50/Ki (nM) - Unmodified | IC50/EC50/Ki (nM) - Modified | Fold Change in Affinity | Reference |

| Somatostatin Analog | hSSTR2 | N-Me-Phe | 0.8 | 0.1 | 8-fold increase | [10] |

| Somatostatin Analog | hSSTR5 | N-Me-Phe | 1.2 | 0.9 | 1.3-fold increase | [10] |

| Melanocortin Analog | hMC4R | N-Me-Arg | 0.8 | 2.5 | 3.1-fold decrease | [10] |

| Peptide Class | Assay | Modification | Apparent Permeability (Papp, 10⁻⁶ cm/s) - Unmodified | Apparent Permeability (Papp, 10⁻⁶ cm/s) - Modified | Fold Increase in Permeability | Reference |

| Linear Peptide C | PAMPA | Single N-methylation | 0.5 | 2.1 | 4.2 | [10] |

| Linear Peptide C | PAMPA | Double N-methylation | 0.5 | 4.8 | 9.6 | [10] |

| Linear Peptide C | Caco-2 | Single N-methylation | 0.2 | 1.5 | 7.5 | [10] |

| Linear Peptide C | Caco-2 | Double N-methylation | 0.2 | 3.9 | 19.5 | [10] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) for UAA Incorporation

SPPS is the most common method for chemically synthesizing peptides, including those containing UAAs.[13][14] The general principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[15]

Materials:

-

Solid support resin (e.g., Rink Amide, Wang resin)[10]

-

Fmoc-protected natural and unnatural amino acids[16]

-

Base (e.g., DIEA, N-methylmorpholine)[16]

-

Solvents (DMF, DCM)[17]

-

Deprotection agent: 20% piperidine in DMF[16]

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)[10]

-

Washing solvents (e.g., DCM, DMF, MeOH)[17]

Protocol for a Manual SPPS Cycle:

-

Resin Preparation: Swell the resin in DMF in a reaction vessel for 20-30 minutes.[17]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF and DCM.[16][17]

-

Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (natural or unnatural, 3-4 equivalents) and a coupling reagent (e.g., HATU, 3-4 equivalents) in DMF. Add a base (e.g., DIEA, 6-8 equivalents) to activate the carboxylic acid group.[18]

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature to allow for the coupling reaction to proceed. For sterically hindered UAAs like N-methylated amino acids, longer coupling times or double coupling may be necessary.[18][19]

-

Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.[17]

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove all side-chain protecting groups.[10]

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

This assay evaluates the resistance of a peptide to degradation by proteases.

Materials:

-

Peptide stock solution (with and without UAA)

-

Protease solution (e.g., trypsin, chymotrypsin, or human serum)

-

Reaction buffer (e.g., phosphate-buffered saline, PBS)

-

Quenching solution (e.g., 10% trifluoroacetic acid, TFA)

-

RP-HPLC system

-

Mass spectrometer (optional, for fragment identification)

Protocol:

-

Prepare Reactions: In separate microcentrifuge tubes, mix the peptide stock solution with the protease solution in the reaction buffer. Include a control reaction without the protease.

-

Incubation: Incubate the reactions at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.

-

Quench Reaction: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.

-

Analysis: Analyze the samples by RP-HPLC. The peak corresponding to the intact peptide will decrease over time in the presence of the protease.

-

Quantification: Quantify the amount of remaining intact peptide at each time point by integrating the area of the corresponding HPLC peak.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time. From this plot, the half-life (t₁/₂) of the peptide can be determined. Compare the half-lives of the peptides with and without the UAA to assess the improvement in proteolytic stability.[20][21]

Visualizing Key Workflows and Pathways

Generalized Workflow for SPPS with UAA Incorporation

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, highlighting the key steps involved in incorporating both natural and unnatural amino acids.

Caption: A flowchart of the solid-phase peptide synthesis (SPPS) cycle for incorporating natural and unnatural amino acids.

Experimental Workflow for Proteolytic Stability Assessment

This diagram outlines the key steps in determining the stability of a UAA-containing peptide in the presence of proteases.

Caption: A workflow diagram for assessing the proteolytic stability of peptides.

Signaling Pathway Modulation by a UAA-Containing Peptide Drug

This hypothetical diagram illustrates how a UAA-modified peptide antagonist could inhibit a G-protein coupled receptor (GPCR) signaling pathway, a common target for peptide therapeutics. The UAA modification enhances stability and binding affinity.

Caption: Inhibition of a GPCR signaling pathway by a UAA-modified peptide antagonist.

Conclusion

The strategic incorporation of unnatural amino acids is a powerful and versatile tool in modern peptide synthesis and drug discovery. By providing enhanced stability, improved pharmacokinetic properties, and the ability to constrain conformation, UAAs enable the development of peptide therapeutics with superior efficacy and drug-like characteristics. The methodologies and data presented in this guide offer a foundational understanding for researchers and developers to leverage the full potential of UAAs in their peptide-based projects, ultimately accelerating the discovery of novel and effective therapies.

References

- 1. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inha.elsevierpure.com [inha.elsevierpure.com]

- 4. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 5. peptide.com [peptide.com]

- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 16. biomatik.com [biomatik.com]

- 17. chemistry.du.ac.in [chemistry.du.ac.in]

- 18. peptide.com [peptide.com]

- 19. luxembourg-bio.com [luxembourg-bio.com]

- 20. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Fmoc-Phe(4-Cl)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective utilization of Fmoc-Phe(4-Cl)-OH in solid-phase peptide synthesis (SPPS). The incorporation of the non-canonical amino acid 4-chlorophenylalanine can significantly modulate the physicochemical and biological properties of peptides, offering a valuable tool for peptide-based drug design and research.

Introduction to this compound

This compound, or N-α-Fmoc-4-chloro-L-phenylalanine, is a derivative of the amino acid phenylalanine used in Fmoc-based solid-phase peptide synthesis.[1] The presence of a chlorine atom on the phenyl ring introduces unique properties to the resulting peptide. This modification can enhance resistance to enzymatic degradation, increase hydrophobicity, and influence peptide conformation and binding affinity.[2] These characteristics make it a valuable building block in the development of therapeutic peptides with improved in vivo half-life and cell permeability.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C24H20ClNO4 | [3] |

| Molecular Weight | 421.87 g/mol | [3] |

| Appearance | White to off-white powder | [4] |

| Melting Point | ~138 °C | [3] |

| Solubility | Soluble in DMF | [4][5] |

| Storage Conditions | 2-8°C | [3] |

Applications in Peptide Synthesis

The incorporation of 4-chlorophenylalanine into peptide sequences offers several strategic advantages in research and drug development.

| Application Area | Effects and Advantages | Reference |

| Drug Development | A key building block for synthesizing bioactive peptides for therapeutic use. | [1] |

| Enhanced Stability | Increases resistance to enzymatic degradation, leading to a longer in vivo half-life. | [2] |

| Modulated Bioactivity | Can alter binding affinity to target receptors or enzymes. The incorporation of 4-chlorophenylalanine has been instrumental in studying the serotonergic system as it is an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis. | [2] |

| Improved Pharmacokinetics | The increased hydrophobicity can improve the passive diffusion of peptides across cellular membranes. | [2] |

| Conformational Control | Influences the peptide backbone's conformational preferences, potentially leading to more stable and active structures. | [2] |

| Bioconjugation | Can be used in bioconjugation techniques to attach peptides to other molecules. | [1] |

Experimental Protocols

The following protocols provide a general guideline for the incorporation of this compound into a peptide sequence using manual Fmoc/tBu solid-phase synthesis. Automated synthesizers can also be programmed based on these principles.

The overall workflow for solid-phase peptide synthesis is depicted below.

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

-

Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.[6]

-

Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.[2]

-

After swelling, drain the DMF from the reaction vessel.[7]

The Fmoc protecting group is base-labile and typically removed using a solution of piperidine in DMF.[8]

Mechanism of Fmoc deprotection using piperidine.

-

To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.[6]

-

Agitate the mixture for an initial 1-3 minutes, drain the solution, and then add a fresh 20% piperidine solution.[9]

-

Continue the agitation for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[9]

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]

Table of Typical Fmoc Deprotection Conditions:

| Parameter | Condition | Expected Outcome | Notes | Reference |

| Reagent | 20% (v/v) Piperidine in DMF | >95% Deprotection | The most common and effective concentration for rapid deprotection. | [11] |

| 10% (v/v) Piperidine in DMF | High, but may require longer reaction times. | Can be used to potentially minimize base-related side reactions. | [11] | |

| Reaction Time | 15-30 minutes | >95% | Typically sufficient for complete deprotection at room temperature. | [6] |

| Temperature | Room Temperature (~25°C) | Standard | Most common and generally sufficient. | [11] |

The coupling reaction involves the activation of the carboxylic acid group of this compound, followed by the formation of a peptide bond with the free amine on the resin-bound peptide chain.

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HATU, HBTU, or HCTU at 2.9-3.0 equivalents) in DMF.[10]

-

Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents), to the solution to activate the amino acid. Allow the activation to proceed for 1-2 minutes.[10]

-

Drain the DMF from the washed resin and immediately add the activated this compound solution.

-

Agitate the reaction mixture at room temperature for 1-2 hours.[10]

-

After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.[10]

-

(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.[10]

Table of Common Coupling Reagents for Fmoc-Amino Acids:

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%) | Level of Racemization | Reference |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | [9] |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >95 | Low | [9] |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | [9] |

| PyBOP | Phosphonium Salt | 30-120 minutes | >95 | Low | [9] |

| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | >95 | Low | [2][9] |

Repeat the Fmoc deprotection (Section 4.3) and coupling (Section 4.4) steps for each subsequent amino acid in the peptide sequence.

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

Wash the final peptidyl-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.[10]

-

Prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

-

Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).[10]

-

Incubate the mixture at room temperature with occasional swirling for 2-3 hours.[10]

-

Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.

-

Precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).[10]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash if necessary.

-

Dry the crude peptide pellet under vacuum.

The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[10] The identity and purity of the final peptide can be confirmed by analytical techniques such as mass spectrometry and analytical HPLC.[12][13]

Example Signaling Pathway: 5-HT1A Receptor

Peptides containing 4-chlorophenylalanine can be utilized to probe biological systems. For instance, given that p-Cl-Phe is an inhibitor of serotonin synthesis, peptides incorporating this residue could be designed to interact with serotonergic pathways, such as the 5-HT1A receptor signaling cascade.[2]

Simplified 5-HT1A receptor signaling pathway.

Conclusion

This compound is a versatile building block for solid-phase peptide synthesis, enabling the creation of peptides with enhanced stability, modulated activity, and improved pharmacokinetic profiles. The protocols and data presented here provide a comprehensive guide for researchers to effectively incorporate this non-canonical amino acid into their peptide synthesis workflows, facilitating the development of novel peptide-based therapeutics and research tools.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | CAS#:175453-08-4 | Chemsrc [chemsrc.com]

- 4. Fmoc-L-Phe(4-Cl)-OH | Matrix Innovation [matrix-innovation.com]

- 5. nbinno.com [nbinno.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. total-synthesis.com [total-synthesis.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. biopharmaspec.com [biopharmaspec.com]

- 13. Analytical considerations for characterization of generic peptide product: A regulatory insight - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Standard Coupling of Fmoc-Phe(4-Cl)-OH

For Researchers, Scientists, and Drug Development Professionals